
tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate: . This compound is characterized by its molecular structure, which includes a piperidine ring, a hydroxycarbamimidoyl group, and a tert-butyl ester group.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from piperidine
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Piperidine derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays. Medicine: Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor activation, or modulation of signaling cascades.
Comparison with Similar Compounds
Tert-butyl 4-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate: Similar structure but with a different position of the hydroxycarbamimidoyl group.
Tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate: Another positional isomer with potential differences in reactivity and applications.
Uniqueness: The uniqueness of tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate lies in its specific structural features, which may confer distinct chemical and biological properties compared to its isomers.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate (CAS 479080-30-3) is a compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing available data from research studies and case analyses.
- Molecular Formula : C₁₁H₁₈N₄O₃
- Molecular Weight : 238.29 g/mol
- CAS Number : 479080-30-3
The compound features a piperidine ring, which is significant for its interaction with biological targets, potentially influencing its pharmacological properties.
Efficacy Studies
A review of efficacy studies indicates that compounds with piperidine moieties often display a range of biological activities, including:
- Neurotransmission Modulation : Compounds similar to this compound have been shown to enhance neurotransmission through GABAergic pathways, which could be beneficial in treating anxiety and depression .
- Potential Anticancer Activity : Some piperidine derivatives have been explored for their anticancer properties, highlighting the need for further investigation into the specific effects of this compound in cancer models.
Case Studies
Safety and Toxicology
While specific safety data for this compound is limited due to its discontinuation in commercial production, general safety profiles for piperidine derivatives suggest moderate toxicity levels. Standard laboratory precautions should be observed when handling this compound.
Q & A
Basic Questions
Q. What are the standard synthetic routes for tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step organic reactions. A common approach includes introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine ring via reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. Subsequent steps may involve coupling reactions with hydroxylamine derivatives under controlled conditions. For example, similar compounds have been synthesized using coupling reagents and optimized solvent systems (e.g., dichloromethane or tetrahydrofuran) to achieve high yields. Purification is typically performed via silica gel column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like HSQC/HMBC) is critical for structural confirmation. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. Elemental analysis further corroborates composition. For resolving tautomeric or stereochemical ambiguities, X-ray crystallography or computational modeling (DFT) may be employed .
Q. What are the primary research applications of this compound?
The compound serves as a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting enzyme inhibition (e.g., proteases, kinases) or central nervous system (CNS) receptors. It is also used in organic synthesis to explore novel heterocyclic frameworks and as a precursor for functionalized piperidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Key parameters include:
- Solvent choice : Aprotic solvents (THF, DCM) reduce nucleophilic side reactions.
- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., Boc protection) prevents decomposition.
- Stoichiometry : Precise molar ratios of coupling agents (e.g., DCC/DMAP) minimize unreacted intermediates.
- Progress monitoring : Thin-layer chromatography (TLC) or in-situ IR spectroscopy ensures reaction completion before quenching .
Q. How should researchers address discrepancies in spectral data during characterization?
Unexpected NMR peaks may arise from impurities, tautomerism, or residual solvents. Mitigation strategies include:
- Cross-validation : Use HPLC-MS to confirm purity and 2D NMR to resolve overlapping signals.
- Comparative analysis : Benchmark experimental data against computational predictions (e.g., ChemDraw NMR simulations).
- Recrystallization : Repurify the compound using gradient solvent systems to eliminate contaminants .
Q. What experimental approaches are recommended to assess biological activity?
- In vitro assays : Enzyme inhibition (IC₅₀ determination via fluorometric/colorimetric methods) and cell viability assays (MTT/XTT).
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity.
- In silico modeling : Molecular docking predicts interactions with biological targets (e.g., CNS receptors or catalytic enzyme pockets) .
Q. Methodological Deep-Dive
Q. What strategies enhance the stability of this compound during storage?
- Storage conditions : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
- Lyophilization : Convert to a stable lyophilized powder for long-term storage.
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify sensitivity to heat and moisture .
Q. How can researchers design experiments to study structure-activity relationships (SAR)?
- Analog synthesis : Modify the hydroxycarbamimidoyl or piperidine moieties and compare bioactivity.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical functional groups.
- Crystallography : Resolve co-crystal structures with target proteins to visualize binding modes .
Q. Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors).
- Batch variability : Re-synthesize the compound under stringent conditions to ensure consistency.
- Meta-analysis : Cross-reference results with structurally similar compounds in databases like PubChem or ChEMBL .
Q. Why might synthetic yields vary between laboratories?
Variations arise from:
- Reagent purity : Use freshly distilled solvents and high-purity starting materials.
- Scale effects : Optimize mixing efficiency and heat transfer for large-scale reactions.
- Ambient conditions : Humidity-sensitive steps require glovebox or desiccant setups .
Properties
IUPAC Name |
tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-7-5-4-6-8(14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCPIKZHYXKFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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